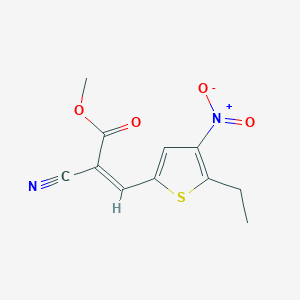

methyl 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyanoacrylate compounds involves regioselective coupling reactions and the use of specific reagents to achieve desired structures. For instance, ethyl 2-(bromomethyl)-3-cyanoacrylate reacts with primary amines to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields, showcasing a method for synthesizing cyanoacrylate derivatives with varying substituents (Arfaoui & Amri, 2009).

Molecular Structure Analysis

Detailed spectroscopic analyses (NMR, UV–Visible, FT-IR, mass spectroscopy) and quantum chemical calculations (DFT, TD-DFT, NBO analysis) provide insights into the molecular structure, including electronic transitions, intramolecular interactions, and the nature of chemical bonds within cyanoacrylate derivatives (Singh et al., 2013).

Chemical Reactions and Properties

The reactivity of cyanoacrylate compounds with various reagents under different conditions reveals the formation of diverse products. For example, ethyl 3-aryl-2-nitroacrylate reacts with toluene in the presence of titanium tetrachloride to yield specific oxazine and aldehyde products, demonstrating the compound's reactive versatility (Hirotani & Zen, 1994).

Physical Properties Analysis

Cyanoacrylate derivatives' physical properties, such as photoluminescence and thermal behavior, can be studied through spectroscopic methods and thermal analysis. These properties are crucial for understanding the materials' stability and potential applications (Singh et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of cyanoacrylate derivatives, including their electrophilicity, hydrogen bonding, and non-linear optical (NLO) response, are facilitated by experimental and theoretical approaches. These studies provide a comprehensive understanding of the compounds' reactivity and interactions at the molecular level (Singh et al., 2013).

Applications De Recherche Scientifique

Organic Synthesis and Reaction Mechanisms

Research on derivatives of 3-arylidenepropenoic acid, closely related to the structure of methyl 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)acrylate, has demonstrated intriguing reaction pathways when exposed to triethylamine and other amines. Studies have shown unexpected reductions and vinylogations, providing insights into the reaction mechanisms of these compounds. The formation of dihydro and vinylogue derivatives under specific conditions highlights the chemical versatility and potential for synthetic applications in creating complex organic molecules (Harisha et al., 2016).

Polymer Science and Engineering

The development of innocuous comb-shaped polymethacrylates with poly(ethylene glycol) side chains through nitroxide-mediated radical polymerization showcases the use of acrylate derivatives in synthesizing environmentally friendly polymers. These polymers demonstrate non-cytotoxic properties and are potential candidates for biomedical applications, such as drug delivery systems and tissue engineering (Chenal et al., 2010).

Material Development and Applications

Acrylate monomers with aggregation-induced emission (AIE) characteristics have been explored for the creation of highly stable polymer nanoparticles. These materials are effective for the detection of nitro compounds, indicating their potential in security applications for the identification of explosives. The synthesis of acrylate monomers followed by free radical polymerization results in AIE-active polymers, highlighting the utility of acrylate derivatives in developing novel materials for sensory applications (Zhou et al., 2014).

Propriétés

IUPAC Name |

methyl (Z)-2-cyano-3-(5-ethyl-4-nitrothiophen-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-3-10-9(13(15)16)5-8(18-10)4-7(6-12)11(14)17-2/h4-5H,3H2,1-2H3/b7-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUWJFXZAILXAI-DAXSKMNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C=C(C#N)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(S1)/C=C(/C#N)\C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)